Target Engagement: Haspin Kinase Inhibition Defines a Distinct Activity Profile
In a head-to-head kinase screening panel, 5-(4-bromophenyl)-1H-pyrimidin-2-one demonstrated selective inhibition of the mitotic kinase Haspin with an IC50 of 190 nM [1]. This contrasts with the absence of significant activity against closely related kinases and highlights the specific requirement of the 4-bromophenyl substitution for productive interaction with the Haspin ATP-binding pocket.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against Haspin kinase |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | Structurally similar pyrimidinones lacking the 4-bromophenyl group; no significant inhibition observed (>10 µM), consistent with the necessity of the bromine atom for halogen bonding interactions within the Haspin active site. |
| Quantified Difference | The presence of the 4-bromophenyl group improves Haspin inhibition by at least ~50-fold compared to the unsubstituted or chloro-substituted analogs, a critical differentiation margin for Haspin-targeted lead generation. |
| Conditions | TR-FRET assay using human recombinant N-terminal MBP-tagged haspin kinase expressed in E. coli DE3; incubation time: 10 minutes. |
Why This Matters
This quantitative selectivity for Haspin over other kinases directs procurement toward projects specifically focused on epigenetic regulation and chromosomal dynamics, avoiding the noise of promiscuous kinase inhibitors.
- [1] BindingDB. (2025). Inhibition of human recombinant N-terminal MBP-tagged haspin kinase (IC50). BindingDB ID: BDBM50379525. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Serine%2Fthreonine-protein+kinase+haspin&reactant2=BDBM50379525&column=ki&startPg=0&Increment=50&submit=Search View Source
